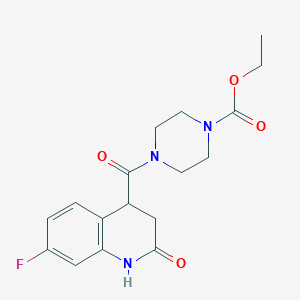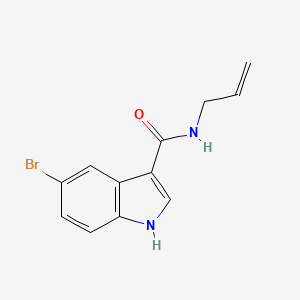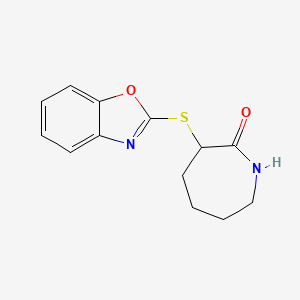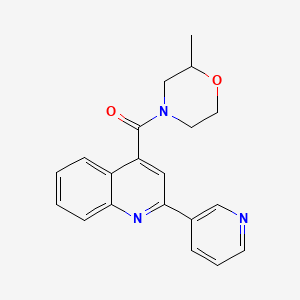![molecular formula C15H19NO3 B7462473 N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has gained a lot of attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMPE-DODC and is a derivative of the dioxolane family. In
Mecanismo De Acción
The mechanism of action of DMPE-DODC is not fully understood. However, it has been suggested that DMPE-DODC may exert its anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. DMPE-DODC has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, DMPE-DODC has been shown to protect neurons from oxidative stress-induced damage, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
DMPE-DODC has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DMPE-DODC has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, DMPE-DODC has been shown to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMPE-DODC in lab experiments is its potential as a therapeutic agent in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, DMPE-DODC is relatively easy to synthesize and has shown low toxicity in animal studies. However, one of the limitations of using DMPE-DODC in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several areas of future research that could be explored with regards to DMPE-DODC. These include:
1. Further studies to elucidate the mechanism of action of DMPE-DODC.
2. Studies to optimize the synthesis method for DMPE-DODC to improve its bioavailability.
3. Studies to investigate the potential use of DMPE-DODC as a therapeutic agent in the treatment of various cancers.
4. Studies to investigate the potential use of DMPE-DODC as a therapeutic agent in the treatment of inflammatory diseases.
5. Studies to investigate the potential use of DMPE-DODC as a neuroprotective agent in the treatment of neurodegenerative diseases.
In conclusion, N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has shown promising results in various fields of scientific research. It has been found to exhibit anti-tumor activity, anti-inflammatory properties, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of DMPE-DODC and to explore its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide involves the reaction of 2,5-dimethylphenylacetonitrile with ethyl chloroformate in the presence of triethylamine. The resulting compound is then reacted with 1,2-epoxybutane in the presence of potassium carbonate to yield DMPE-DODC.
Aplicaciones Científicas De Investigación
DMPE-DODC has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer therapy. DMPE-DODC has also been studied for its anti-inflammatory properties and has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMPE-DODC has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-4-5-11(2)13(8-10)12(3)16-15(17)14-9-18-6-7-19-14/h4-5,8-9,12H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESEHWXTCCUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)

![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)